1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS 1273566-12-3, MF: C₁₈H₂₄N₂O₅, MW: 348 Da) is a fully protected, bifunctional 1,4-diazepane building block featuring orthogonal Cbz (benzyl carbamate) and Boc (tert-butyl carbamate) protecting groups at the N1 and N4 positions, respectively, and a reactive ketone at C6. The 1,4-diazepane (homopiperazine) scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core template for clinically evaluated Factor Xa inhibitors (e.g., YM‑96765, IC₅₀ = 6.8 nM), Rho‑kinase inhibitors (e.g., K‑115), and CNS‑penetrant orexin receptor antagonists.

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
Cat. No. B8218273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
InChIKeyBJXCOWROGBTXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate: Key Intermediate Properties and Scaffold Position for Procurement


1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS 1273566-12-3, MF: C₁₈H₂₄N₂O₅, MW: 348 Da) is a fully protected, bifunctional 1,4-diazepane building block featuring orthogonal Cbz (benzyl carbamate) and Boc (tert-butyl carbamate) protecting groups at the N1 and N4 positions, respectively, and a reactive ketone at C6 [1]. The 1,4-diazepane (homopiperazine) scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core template for clinically evaluated Factor Xa inhibitors (e.g., YM‑96765, IC₅₀ = 6.8 nM), Rho‑kinase inhibitors (e.g., K‑115), and CNS‑penetrant orexin receptor antagonists [2][3].

Why 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate Cannot Be Replaced by Any Single In-Class Analog in Multi-Step Synthesis


Substitution with seemingly analogous 1,4-diazepane‑1,4‑dicarboxylates (e.g., the symmetrical di‑Boc analog, CAS 459417‑40‑4, or the 6‑methylene analog, CAS 1263279‑31‑7) results in irreversible loss of synthetic control: the target compound alone provides simultaneous orthogonal N‑protection (Cbz at N1, Boc at N4) enabling sequential, chemoselective deprotection without touching the C6 ketone . The symmetrical di‑Boc counterpart forces simultaneous deprotection of both nitrogens, collapsing regioselective diversification strategies [1], while the 6‑methylene and 6‑hydroxymethyl analogs lack the ketone electrophile required for reductive amination, Wittig olefination, or Grignard addition chemistry central to downstream scaffold elaboration .

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate: Head-to-Head Comparative Evidence for Informed Procurement


Orthogonal N-Protecting Group Strategy: Cbz/Boc vs. Symmetrical Di-Boc Analog Enables Sequential Deprotection

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate employs chemically orthogonal Cbz (acid-stable, hydrogenolysis-labile) and Boc (acid-labile) protecting groups on N1 and N4, respectively . In contrast, the closest symmetrical analog, di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS 459417-40-4), carries two identical Boc groups that are cleaved under the same acidic conditions (e.g., TFA/DCM), precluding sequential, regioselective nitrogen unmasking . The Cbz/Boc pair permits hydrogenolytic removal of Cbz (H₂, Pd/C) while leaving Boc intact, or acidic Boc removal (TFA) while preserving Cbz—a synthetic degree of freedom documented in diazepane-based drug intermediate syntheses [1].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

C6 Ketone Functional Handle: 6-Oxo vs. 6-Methylene and 6-Hydroxymethyl Analogs for Diversification Chemistry

The C6 ketone of 1-benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a versatile electrophilic handle enabling reductive amination (with primary/secondary amines), Grignard addition, Wittig olefination, and oxime/hydrazone formation [1]. Two structurally proximal analogs lack this functionality: 1-benzyl 4-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate (CAS 1263279-31-7) presents an exocyclic alkene that requires an additional oxidation step to reach the ketone oxidation state, while 1-benzyl 4-tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate (CAS 1105187-33-4) bears a primary alcohol that must be oxidized (e.g., Dess–Martin periodinane or Swern) before ketone-type chemistry can be accessed, adding 1–2 synthetic steps and associated yield losses .

Medicinal Chemistry Scaffold Diversification Reductive Amination

Commercial Availability and Purity: Multi-Vendor Stock at ≥95–98% vs. Custom Synthesis-Only Analogs

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is stocked by multiple commercial suppliers at ≥95% purity with catalog availability, including AChemBlock (95%, in stock in USA), Aladdin (≥97%, 2–8 °C storage), Bidepharm (98%), and Leyan (98%) . Comparable 6-oxo-1,4-diazepane intermediates lacking orthogonal protection (e.g., di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate) are also commercially available, but the Cbz/Boc-protected analog provides a distinct synthetic advantage without requiring custom synthesis. Several closely related analogs (e.g., the 6‑methylene analog CAS 1263279‑31‑7) are listed by fewer vendors with longer lead times or are available only through custom synthesis requests .

Chemical Procurement Supply Chain Building Block Availability

Privileged Scaffold Position: 1,4-Diazepane Core vs. Piperazine in Factor Xa and Kinase Inhibitor Drug Discovery

The 1,4-diazepane (homopiperazine) scaffold provides a seven-membered ring with expanded conformational flexibility compared to the six-membered piperazine ring, enabling access to binding conformations that are sterically inaccessible to piperazine-based analogs. In the Factor Xa inhibitor series reported by Koshio et al., the 1,4-diazepane P4 moiety was specifically designed to interact with the S4 aryl-binding domain of the fXa active site, yielding compound YM‑96765 with an IC₅₀ of 6.8 nM [1]. The 1,4-diazepane scaffold has also been employed in Rho-kinase inhibitor K‑115 (ripasudil, approved in Japan for glaucoma) and CNS-penetrant orexin receptor antagonists [2][3]. This compound, as a protected 6-oxo-1,4-diazepane, serves as an entry point into this privileged chemical space.

Medicinal Chemistry Scaffold Selection Factor Xa Inhibition

Optimal Application Scenarios for 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate in Drug Discovery and Chemical Biology


Regioselective Synthesis of N1/N4-Differentially Substituted 1,4-Diazepane-Based Factor Xa or ROCK Inhibitor Libraries

Medicinal chemistry teams building structure–activity relationship (SAR) libraries around the 1,4-diazepane core can exploit the orthogonal Cbz/Boc protection to sequentially install two distinct pharmacophoric groups at N1 and N4. Following chemoselective Cbz deprotection (H₂, Pd(OH)₂/C), the free N1 can be functionalized (e.g., sulfonylation, amidation, or reductive amination) to introduce a P4 aryl-binding moiety as demonstrated in Factor Xa inhibitor YM‑96765 (IC₅₀ = 6.8 nM) [1]. Subsequent Boc deprotection (TFA) liberates N4 for a second diversification step. This strategy is directly applicable to the synthesis of Rho-kinase inhibitor analogs, where the 1,4-diazepane scaffold serves as the central constraint for kinase selectivity [2].

C6 Diversification via Ketone Chemistry for CNS-Penetrant Orexin Antagonist Scaffold Elaboration

The C6 ketone enables direct reductive amination with diverse amines to generate C6-amino-substituted 1,4-diazepane derivatives. This chemistry maps onto the N,N-disubstituted-1,4-diazepane scaffold identified by Whitman et al. as a CNS-penetrant dual orexin receptor (OX1R/OX2R) antagonist core that promoted sleep in telemetry-implanted rats [1]. The orthogonal protecting groups permit late-stage sequential deprotection and functionalization after C6 diversification, enabling rapid parallel library synthesis for CNS drug discovery programs targeting the orexin system [2].

Peptidomimetic Design Using the 6-Oxo-1,4-Diazepane Core as a Conformationally Constrained Dipeptide Isostere

The 6-oxo-1,4-diazepane ring can serve as a conformationally restricted dipeptide mimetic in protease inhibitor design. The ketone at C6 provides a synthetic handle for introducing amino acid side-chain mimetics, while the orthogonal Cbz/Boc protection allows incorporation into solid-phase or solution-phase peptide synthesis workflows. This approach is consistent with the use of 6-oxo-1,4-diazepane building blocks in constructing peptidomimetic enzyme inhibitors, including cathepsin and Factor Xa inhibitor programs [1][2].

Multi-Kilogram Route Scouting Using Orthogonally Protected Intermediate for Scalable API Synthesis

For process chemistry groups scaling 1,4-diazepane-containing APIs, this compound provides a well-defined, multi-vendor-sourced intermediate with orthogonal protection suitable for telescoped synthesis. The precedent of multi-kilogram production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate for Rho-kinase inhibitor K‑115 demonstrates the industrial scalability of protected 1,4-diazepane intermediates [1]. The Cbz/Boc protection scheme, with well-established deprotection protocols (hydrogenolysis and acidolysis), is compatible with cGMP manufacturing environments and has been employed in patent literature for the synthesis of suvorexant-related intermediates [2].

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